An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive walkthrough of the analytical methodologies and deductive reasoning required for the unambiguous structure elucidation of 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid (Molecular Formula: C₁₇H₁₄N₂O₂, Molecular Weight: 278.31 g/mol ).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice is detailed, providing a framework for tackling similar structural challenges.
Introduction: The Importance of Unambiguous Structural Verification
In the realm of pharmaceutical and materials science research, the precise structural characterization of novel chemical entities is a cornerstone of scientific integrity and developmental success. The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional architecture. 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a member of the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities.[2] Therefore, the definitive confirmation of its structure is paramount before its use in further research and development.
This guide will simulate a real-world structure elucidation workflow, starting from the most basic molecular information and progressively incorporating more complex spectroscopic data to build a complete and validated structural picture.
Initial Assessment: Elemental Composition and Unsaturation
The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for determining the elemental composition of the molecule.
Experimental Protocol: HRMS (ESI-TOF)
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A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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The solution is infused into an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.
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The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
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The mass-to-charge ratio (m/z) is measured with high precision (typically to four or five decimal places).
Data Presentation: HRMS Results
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (C₁₇H₁₅N₂O₂) | 279.1128 | 279.1131 |
The excellent agreement between the calculated and observed mass for the protonated molecule confirms the molecular formula C₁₇H₁₄N₂O₂.
Degree of Unsaturation
The degree of unsaturation (DoU), or the number of rings and/or multiple bonds, is calculated using the molecular formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 17 + 1 - (14/2) + (2/2) = 12
A degree of unsaturation of 12 indicates a highly unsaturated molecule, which is consistent with the presence of multiple aromatic rings and a heterocyclic system.
Functional Group Analysis: Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR (ATR)
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A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Pressure is applied to ensure good contact between the sample and the crystal.
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The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of a carboxylic acid (hydrogen-bonded dimer) |
| 1715 | Strong | C=O stretch of the carboxylic acid |
| 1605, 1580, 1495 | Medium | C=C and C=N stretching vibrations of the aromatic and pyrazole rings |
| 1310 | Medium | C-O stretch of the carboxylic acid |
| 760, 695 | Strong | C-H out-of-plane bending, suggestive of monosubstituted benzene rings |
The IR spectrum strongly suggests the presence of a carboxylic acid group, as indicated by the very broad O-H stretch and the strong carbonyl absorption.[3] The presence of aromatic rings is also supported by the C=C stretching and C-H bending vibrations.
Building the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. We will use a combination of 1D and 2D NMR experiments to piece together the molecular puzzle.
Experimental Protocol: NMR Spectroscopy
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Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
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The solution is transferred to an NMR tube.
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A suite of NMR spectra is acquired on a high-field spectrometer (e.g., 400 or 500 MHz), including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
Data Presentation: ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.50 | br s | 1H | -COOH |
| 7.50-7.30 | m | 10H | Aromatic-H |
| 7.15 | s | 1H | Pyrazole C4-H |
| 5.60 | s | 2H | -CH₂- (Benzyl) |
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Interpretation:
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The very downfield, broad singlet at 13.50 ppm is characteristic of a carboxylic acid proton.
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The complex multiplet integrating to 10 protons in the aromatic region (7.30-7.50 ppm) suggests the presence of two phenyl groups.
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The singlet at 7.15 ppm is in the typical range for a proton on a pyrazole ring.
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The singlet at 5.60 ppm, integrating to 2 protons, is indicative of a benzylic methylene group (-CH₂- attached to an aromatic ring and a heteroatom).
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¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment helps to distinguish between CH, CH₂, and CH₃ groups.
Data Presentation: ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 162.5 | No peak | C=O (Carboxylic acid) |
| 148.0 | No peak | Pyrazole C5 |
| 144.5 | No peak | Pyrazole C3 |
| 136.0 | No peak | Aromatic C (quaternary) |
| 131.0 | No peak | Aromatic C (quaternary) |
| 129.5 | Peak up | Aromatic CH |
| 129.0 | Peak up | Aromatic CH |
| 128.8 | Peak up | Aromatic CH |
| 128.5 | Peak up | Aromatic CH |
| 128.0 | Peak up | Aromatic CH |
| 127.5 | Peak up | Aromatic CH |
| 110.0 | Peak up | Pyrazole C4 |
| 52.0 | Peak down | -CH₂- (Benzyl) |
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Interpretation:
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A total of 13 distinct carbon signals are observed, which is less than the 17 carbons in the molecular formula, suggesting some symmetry or overlapping signals in the aromatic region.
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The downfield signal at 162.5 ppm is typical for a carboxylic acid carbonyl carbon.
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The signals at 148.0 and 144.5 ppm are in the expected range for the quaternary carbons of the pyrazole ring.
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The DEPT-135 spectrum confirms the presence of one methylene (-CH₂-) group (downward peak at 52.0 ppm) and multiple methine (CH) groups in the aromatic and pyrazole regions (upward peaks). The absence of signals for the quaternary carbons in the DEPT-135 spectrum is as expected.
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Connecting the Pieces: 2D NMR Correlation Spectroscopy
2D NMR experiments are essential for establishing the connectivity between atoms and confirming the overall structure.
COSY (Correlation Spectroscopy): H-H Connectivity
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.
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Interpretation: The COSY spectrum would show correlations within the complex aromatic multiplet, but crucially, no cross-peaks would be observed between the aromatic protons, the pyrazole proton (7.15 ppm), and the benzylic protons (5.60 ppm). This indicates that these proton groups are not on adjacent carbons and are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): C-H Direct Correlation
The HSQC spectrum correlates each proton with the carbon to which it is directly attached.
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Interpretation:
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The proton at 7.15 ppm correlates with the carbon at 110.0 ppm, assigning this pair to the C4-H4 of the pyrazole ring.
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The benzylic protons at 5.60 ppm correlate with the carbon at 52.0 ppm.
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The aromatic protons (7.30-7.50 ppm) show correlations to the various aromatic carbons in the 127.5-129.5 ppm range.
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HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity
The HMBC experiment is the final key to assembling the molecular fragments, as it shows correlations between protons and carbons that are two or three bonds away.
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Interpretation of Key HMBC Correlations:
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Pyrazole H4 (δ 7.15): This proton shows a strong correlation to the quaternary carbon at 148.0 ppm (C5) and a weaker correlation to the quaternary carbon at 144.5 ppm (C3). This confirms their proximity. Crucially, a correlation from H4 to the carboxylic acid carbon at 162.5 ppm establishes that the -COOH group is attached to C3.
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Benzylic CH₂ (δ 5.60): These protons show a strong correlation to the quaternary pyrazole carbon at 148.0 ppm (C5). This is a critical piece of evidence, proving that the benzyl group is attached to the nitrogen adjacent to C5. They also show correlations to the carbons of the attached phenyl ring, including the quaternary carbon at 136.0 ppm.
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Aromatic Protons (δ 7.30-7.50): Protons from one of the phenyl groups will show a correlation to the pyrazole carbon at 148.0 ppm (C5), confirming the attachment of a phenyl group at this position.
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Final Structure Confirmation and Summary
By integrating all the spectroscopic data, we can confidently propose the structure of 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid.
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HRMS confirmed the molecular formula C₁₇H₁₄N₂O₂.
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IR spectroscopy identified the carboxylic acid and aromatic functional groups.
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¹H and ¹³C NMR provided the chemical environment and count of each type of proton and carbon.
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DEPT-135 distinguished between CH, CH₂, and quaternary carbons.
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COSY showed the absence of proton-proton coupling between the main fragments.
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HSQC mapped the direct one-bond connections between protons and carbons.
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HMBC provided the crucial long-range connectivity information, allowing the assembly of the pyrazole core with its substituents at the correct positions (Carboxylic acid at C3, Phenyl at C5, and Benzyl at N1).
The culmination of this self-validating system of experiments provides an unambiguous elucidation of the target structure.
References
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Mert, S., & Kazaz, C. (2012). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 77(12), 1625-1632. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 18, 2026, from [Link]
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Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved February 18, 2026, from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 18, 2026, from [Link]
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ResearchGate. (2021). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved February 18, 2026, from [Link]
